molecular formula C23H20N2O4 B2527255 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-08-1

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2527255
CAS No.: 922031-08-1
M. Wt: 388.423
InChI Key: HLPWAAIFVBERNU-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzamide group attached to a dibenzo[b,f][1,4]oxazepine ring system, which is further substituted with an ethoxy group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core This can be achieved through a cyclization reaction of appropriate precursors, such as amines and carboxylic acids or their derivatives

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale chemical reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and catalysts to achieve high yields and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The ethoxy group can be oxidized to form an ethyl ester.

  • Reduction: The oxazepine ring can be reduced to form a dihydro derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Ethyl ester derivatives.

  • Reduction: Dihydrodibenzo[b,f][1,4]oxazepine derivatives.

  • Substitution: Amides and substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound may have biological activity, potentially interacting with specific enzymes or receptors. Research into its biological effects could lead to the development of new pharmaceuticals or therapeutic agents.

Medicine: Due to its structural complexity, 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide could be investigated for its medicinal properties. It may serve as a lead compound in drug discovery programs targeting various diseases.

Industry: In the chemical industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Dihydrodibenzo[b,f][1,4]oxazepine derivatives: These compounds share a similar core structure but may differ in their substituents.

  • Benzamide derivatives: Compounds with benzamide groups attached to various heterocyclic rings.

Uniqueness: 4-Ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific combination of substituents and the presence of the dibenzo[b,f][1,4]oxazepine ring system. This combination may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-3-28-17-8-5-15(6-9-17)22(26)24-16-7-11-20-18(13-16)23(27)25-19-12-14(2)4-10-21(19)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWAAIFVBERNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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